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For Researchers, Scientists, and Drug Development Professionals

The following guide provides a detailed comparison of two investigational drugs, LY2979165
and AZD8529, which have been evaluated in the context of schizophrenia. Both compounds

target the metabotropic glutamate receptor 2 (mGluR2), but through different mechanisms,

offering distinct therapeutic strategies for modulating glutamatergic neurotransmission

implicated in the pathophysiology of schizophrenia. While direct head-to-head preclinical

studies are not publicly available, this guide synthesizes the existing data to offer a

comparative overview of their pharmacological profiles and efficacy in relevant models.

Introduction to LY2979165 and AZD8529
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and

cognitive symptoms. While current antipsychotics primarily target the dopamine D2 receptor,

there is a significant need for novel therapeutic approaches. The glutamatergic system,

particularly the mGluR2, has emerged as a promising target. Activation of mGluR2, a

presynaptic receptor, can modulate glutamate release, thereby offering a potential mechanism

to correct the hyper- and hypo-glutamatergic states thought to underlie the symptoms of

schizophrenia.

LY2979165 is an investigational mGluR2 agonist prodrug. As a prodrug, it is converted to its

active moiety in the body to exert its therapeutic effects.
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AZD8529 is a potent and specific positive allosteric modulator (PAM) of the mGluR2. Unlike

agonists that directly activate the receptor, PAMs bind to a different site on the receptor and

enhance the effect of the endogenous ligand, glutamate.

Quantitative Data Summary
The following tables summarize the available quantitative data for LY2979165 and AZD8529

from preclinical and clinical studies.

Table 1: Pharmacological Profile of LY2979165

Parameter Value Species/Model

Mechanism of Action mGluR2 Agonist Prodrug -

Active Moiety 2812223 -

Clinical Efficacy Endpoint
Reduction of ketamine-evoked

BOLD phMRI signal
Healthy Human Volunteers

Effective Doses
20 mg and 60 mg (oral

pretreatment)
Healthy Human Volunteers

Table 2: Pharmacological Profile of AZD8529
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Parameter Value Species/Model

Mechanism of Action
mGluR2 Positive Allosteric

Modulator (PAM)
-

Binding Affinity (Ki) 16 nM Recombinant HEK cells

Potentiation of Glutamate

(EC50)
195 nM Recombinant HEK cells

Efficacy in PCP-induced

Hyper-locomotion
Reversal of hyper-locomotion Murine model

Effective Dose (alone) 57.8 to 115.7 mg/kg, sc Murine model

Effective Dose (in combination

with atypical antipsychotic)
5.8 mg/kg, sc Murine model

Clinical Trial Outcome (PANSS

score)

No significant change from

placebo

Schizophrenia Patients (Phase

2)

Experimental Protocols
LY2979165: Ketamine Challenge Pharmacological
Magnetic Resonance Imaging (phMRI)
Objective: To assess the modulatory effects of LY2979165 on the ketamine-induced Blood

Oxygenation Level Dependent (BOLD) signal in healthy volunteers.[1]

Methodology:

Subjects: Healthy human volunteers.

Study Design: The study utilized a ketamine challenge pharmacological magnetic resonance

imaging (phMRI) paradigm.

Drug Administration: Subjects were pretreated with single acute oral doses of LY2979165
(20 mg and 60 mg) or placebo.[1]
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Ketamine Challenge: Following pretreatment, a low-dose of the NMDA antagonist ketamine

was administered to induce a BOLD signal.

Data Acquisition: BOLD fMRI data were acquired to measure changes in brain activity.

Analysis: The primary endpoint was the attenuation of the ketamine-evoked BOLD signal by

LY2979165 pretreatment compared to placebo. A relationship between the reduction of the

BOLD signal and plasma levels of the active moiety of LY2979165 was also assessed.[1]

AZD8529: Phencyclidine (PCP)-Induced Hyper-
locomotion Model
Objective: To evaluate the antipsychotic-like efficacy of AZD8529 in a murine model of

schizophrenia.[2]

Methodology:

Animal Model: A murine model of schizophrenia was induced by the administration of

phencyclidine (PCP), an NMDA receptor antagonist that induces hyper-locomotion, a

behavioral proxy for psychosis.[2]

Drug Administration: AZD8529 was administered subcutaneously (sc) at doses ranging from

57.8 to 115.7 mg/kg. In a separate experiment, AZD8529 (5.8 mg/kg, sc) was administered

in combination with an atypical antipsychotic.[2]

Behavioral Assessment: Locomotor activity of the mice was measured to assess the effects

of AZD8529 on PCP-induced hyper-locomotion.

Analysis: The reversal of PCP-induced hyper-locomotion by AZD8529 was the primary

measure of efficacy.[2]

Signaling Pathways and Experimental Workflows
Signaling Pathway of mGluR2 Modulation
The following diagram illustrates the proposed mechanism of action for an mGluR2 agonist

(like the active form of LY2979165) and a PAM (like AZD8529) in modulating glutamatergic

neurotransmission.
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Caption: Proposed mechanism of mGluR2 modulation by an agonist and a PAM.

Experimental Workflow: Ketamine Challenge phMRI
The diagram below outlines the workflow for the ketamine challenge phMRI study used to

evaluate LY2979165.
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Caption: Workflow of the ketamine challenge phMRI experiment.

Experimental Workflow: PCP-Induced Hyper-locomotion
Model
This diagram illustrates the experimental workflow for the PCP-induced hyper-locomotion study

used to assess AZD8529.
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Caption: Workflow of the PCP-induced hyper-locomotion experiment.

Comparative Discussion
LY2979165 and AZD8529 represent two distinct approaches to modulating mGluR2 for the

potential treatment of schizophrenia.

LY2979165, as an agonist, directly activates the mGluR2 receptor, independent of endogenous

glutamate levels. The human phMRI data demonstrating attenuation of the ketamine-induced

BOLD signal suggests that LY2979165 can produce a measurable pharmacodynamic effect in

the central nervous system at clinically relevant doses.[1] This translational model provides

evidence of target engagement and a potential biomarker for efficacy.

AZD8529, as a PAM, offers a more nuanced approach by enhancing the natural, phasic

signaling of glutamate. This mechanism may offer a greater safety margin and avoid potential
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issues associated with tonic receptor activation, such as receptor desensitization. The

preclinical data in the PCP-induced hyper-locomotion model demonstrate its potential as an

antipsychotic-like agent.[2] However, the lack of efficacy in a Phase 2 clinical trial for

schizophrenia raises questions about the translatability of this specific preclinical model or the

sufficiency of mGluR2 PAM monotherapy for treating acute schizophrenia symptoms.[3][4][5] It

is worth noting that the clinical trial tested a single dose, which may have been insufficient.[3]

Conclusion
Both LY2979165 and AZD8529 have shown promise in preclinical or translational models of

schizophrenia by targeting the mGluR2. LY2979165, through its agonist action, has

demonstrated target engagement in the human brain. AZD8529, via its PAM mechanism, has

shown efficacy in a rodent behavioral model of psychosis. The differing mechanisms of action

and the distinct experimental models used to evaluate these compounds make a direct

comparison challenging. The clinical failure of AZD8529 to date underscores the complexities

of translating preclinical findings to clinical efficacy in schizophrenia. Future research, including

potential head-to-head preclinical studies and further clinical investigation of mGluR2 agonists

and PAMs, is necessary to fully elucidate the therapeutic potential of these compounds and to

determine which patient populations may benefit most from these novel glutamatergic

modulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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